molecular formula C19H10N2O3 B2736828 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid CAS No. 904504-42-3

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid

Cat. No.: B2736828
CAS No.: 904504-42-3
M. Wt: 314.3
InChI Key: SDWXJAVDWZJDNZ-UHFFFAOYSA-N
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Description

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a polycyclic heteroaromatic compound featuring fused indole, benzo, and naphthyridine rings with a carboxylic acid substituent at position 2.

Properties

IUPAC Name

19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3/c22-18-12-7-2-1-6-11(12)16-17-13(9-14(20-16)19(23)24)10-5-3-4-8-15(10)21(17)18/h1-9H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXJAVDWZJDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=N3)C(=O)O)C5=CC=CC=C5N4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of indole derivatives with naphthyridine intermediates under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications .

Scientific Research Applications

8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related naphthyridine and indolo-naphthyridine derivatives, emphasizing substituents, heterocyclic fusion patterns, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Rings Synthesis Yield (If Reported) Biological Activity/Properties Reference
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid Benzo[c]indolo-naphthyridine, carboxylic acid N/A Not explicitly reported (hypothetical) N/A
6-Oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide derivatives Amide groups (e.g., dimethylaminoethyl) 48–70% Antiproliferative
8,9-Dimethoxy-1-methyl-1H-benzo[de][1,6]naphthyridine Methoxy groups at C8/C9, methyl group at N1 N/A Anti-HSV-1 (implied by article focus)
Methyl 7-oxo-7H-ferroceno[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate Ferrocene moiety, methyl ester N/A Redox activity (ferrocene)
7-Oxo-8H-1,8-naphthyridine-2-carboxylic acid Simple naphthyridine core, carboxylic acid N/A Not reported
Indolo[3,2,1-de][1,4]-oxazino[2,3,4-ij][1,5]naphthyridine derivatives Oxazino ring fused to indolo-naphthyridine N/A Medicinal applications (unspecified)

Key Structural Differences Impacting Function

  • Heterocyclic Fusion Patterns: The target compound’s benzo[c]indolo fusion differs from benzo[de] () or ferroceno[c] () systems, altering aromaticity and electronic density.
  • Substituent Effects: Methoxy groups () enhance lipophilicity, while amides () and carboxylic acids () influence hydrogen bonding and solubility.

Biological Activity

The compound 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₂₄N₄O₃
  • Molecular Weight : 500.55 g/mol
  • CAS Number : 904513-52-6

Biological Activities

The biological activities of naphthyridine derivatives, including this compound, are extensive and include:

Anticancer Activity

Research indicates that naphthyridine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating various pathways that lead to cell cycle arrest and programmed cell death. They often intercalate into DNA and disrupt the function of proteins involved in cell survival.
  • Case Studies : Aaptamine, a related compound, demonstrated cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 10.47 to 15.03 μg/mL . The potential of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine derivatives in targeting cancer has been highlighted in studies involving human hepatocellular carcinoma models.

Antimicrobial Activity

Naphthyridines have shown promise as antimicrobial agents:

  • In Vitro Studies : Compounds with a similar scaffold have been tested against a range of bacterial strains and have shown effective inhibition . The specific mechanisms often involve interference with bacterial DNA replication and repair mechanisms.

Neuroprotective Effects

Some studies suggest that naphthyridine derivatives may offer neuroprotective benefits:

  • Mechanisms : These compounds may reduce oxidative stress and inflammation in neuronal cells. They have been studied for their potential to mitigate neurodegenerative diseases .

Research Findings

A summary of relevant findings regarding the biological activity of naphthyridine compounds is presented in the table below:

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerAaptamineInduces apoptosis; DNA intercalation
AntimicrobialNalidixic AcidInhibits bacterial DNA gyrase
NeuroprotectiveVarious NaphthyridinesReduces oxidative stress; anti-inflammatory effects

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